molecular formula C9H14O3 B3389695 Methyl 2-methyl-6-oxocyclohexane-1-carboxylate CAS No. 93493-96-0

Methyl 2-methyl-6-oxocyclohexane-1-carboxylate

Cat. No. B3389695
CAS RN: 93493-96-0
M. Wt: 170.21 g/mol
InChI Key: OTBYQIAPKOZUSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-methyl-6-oxocyclohexane-1-carboxylate involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a solid base catalyst (such as KF/Al2O3). The reaction proceeds under reflux conditions, followed by filtration to remove the catalyst. The resulting solution is then concentrated under reduced pressure, and the product is obtained by fractional distillation .


Molecular Structure Analysis

     CH3       |   O   C   OCH3    \ / \ /     C   C    / \ / \   O   C   O       |      CH3 

Scientific Research Applications

Structural Analysis

Methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, a compound related to Methyl 2-methyl-6-oxocyclohexane-1-carboxylate, has been studied for its structural properties. The cyclohexane rings in these compounds adopt chair conformations, with different positions for the carboxylate group in each structure, influencing the molecular geometry and potential reactivity (Rao et al., 1999).

Synthesis and Reactivity

  • The synthesis of N,6-Diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides demonstrates the reactivity of similar cyclohexane derivatives under basic conditions. This highlights the compound's role in the formation of new chemical entities (Nosova et al., 2020).

  • Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, related in structure, undergoes selective photocyclization, suggesting potential applications in photochemical processes (Anklam et al., 1985).

Applications in Medicinal Chemistry

A range of compounds structurally related to Methyl 2-methyl-6-oxocyclohexane-1-carboxylate have shown potential in medicinal chemistry:

  • Antinociceptive activity was observed in derivatives like 4-(1-Methoxycarbonylcyclohexyl)- and 6-Bromo-4-(1-Methoxycarbonylcyclohexyl)-2-Oxochromane-3-Carboxylic Acid (Kirillov et al., 2015).
  • Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs, with a similar cyclohexane structure, have been evaluated for anticonvulsant activity (Scott et al., 1993).

Synthetic Applications

The versatility of compounds like Methyl 2-methyl-6-oxocyclohexane-1-carboxylate in synthetic chemistry is demonstrated in various studies:

  • Methyl 2H-Azirine-3-carboxylates, structurally similar, act as dienophiles in [4+2]-cycloaddition reactions, indicating their utility in complex organic syntheses (Bhullar et al., 1997).
  • The synthesis of ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate as a primary material for novel pesticides like Chromafenozide showcases the industrial application of these compounds (Shan, 2011).

Safety And Hazards

  • MSDS : Detailed safety information can be found here .

properties

IUPAC Name

methyl 2-methyl-6-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-4-3-5-7(10)8(6)9(11)12-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBYQIAPKOZUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455730
Record name Methyl 2-methyl-6-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-6-oxocyclohexane-1-carboxylate

CAS RN

93493-96-0
Record name Methyl 2-methyl-6-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zhou - 2016 - indigo.uic.edu
A series of new methods of CN bond formation using azide or nitro group as nitrogen atom source were developed. The synthetic utility of these methods were demonstrated. Control …
Number of citations: 2 indigo.uic.edu

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